4-(Aminomethyl)-3-chlorobenzonitrile

Description

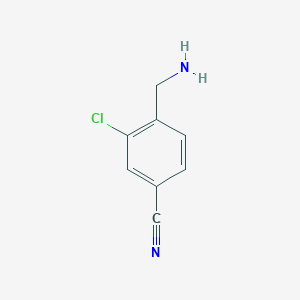

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCSAPNAYCKVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399187 | |

| Record name | 4-(aminomethyl)-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182292-05-3 | |

| Record name | 4-(aminomethyl)-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminomethyl 3 Chlorobenzonitrile and Analogues

Retrosynthetic Strategies and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a logical and efficient synthetic route. For 4-(aminomethyl)-3-chlorobenzonitrile, the analysis reveals several possible disconnections and key precursors.

Approaches to Introduce the Aminomethyl Moiety

The introduction of the aminomethyl group (-CH₂NH₂) is a critical step. One common retrosynthetic disconnection involves the reduction of a nitrile or an amide. A key precursor in this approach is a cyanobenzyl derivative or a benzamide (B126) derivative. For instance, 4-(bromomethyl)-3-chlorobenzonitrile (B2620369) can be a precursor, where the bromine is displaced by an amino group.

Another strategy involves the reduction of a nitrile group that is already present on the ring, which will be discussed in more detail in the context of established synthetic routes.

Methodologies for Nitrile Group Formation on the Aromatic Ring

The nitrile group (-C≡N) can be introduced onto the aromatic ring through several methods. A common laboratory-scale method is the Sandmeyer reaction, where an amino group is converted to a diazonium salt, which is then displaced by a cyanide nucleophile. researchgate.net Another approach is the Rosenmund-von Braun synthesis, which involves the reaction of an aryl halide with a cyanide salt, typically copper(I) cyanide. wikipedia.org

For industrial-scale synthesis, ammoxidation of a methyl group on the aromatic ring is a prevalent method. This process involves the reaction of the methyl-substituted benzene (B151609) with ammonia (B1221849) and oxygen at high temperatures over a catalyst. google.comrsc.orgresearchgate.netgoogle.com

The dehydration of a primary amide is another viable method for nitrile formation. researchmap.jpsphinxsai.com Reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃) are commonly used for this transformation. libretexts.org

Table 1: Methodologies for Nitrile Group Formation

| Method | Precursor | Reagents | Key Features |

| Sandmeyer Reaction | Aryl amine | NaNO₂, HCl; CuCN | Versatile for introducing various functional groups. |

| Rosenmund-von Braun Synthesis | Aryl halide | CuCN | Suitable for aryl halides, often requires high temperatures. |

| Ammoxidation | Aryl methyl group | NH₃, O₂, Catalyst | Industrially important, continuous process. |

| Dehydration of Amide | Primary amide | P₂O₅, SOCl₂, POCl₃ | Common laboratory method. |

Regioselective Chlorination Strategies on the Aromatic Scaffold

The position of the chlorine atom is crucial for the final product's identity. Regioselective chlorination can be achieved by directing the chlorination to a specific position on the aromatic ring. The directing effects of the substituents already present on the ring play a significant role. For instance, an amino or aminomethyl group is an ortho-, para-director, while a nitrile group is a meta-director.

Direct chlorination of a substituted benzonitrile (B105546) can be challenging in terms of regioselectivity. A common strategy is to introduce the chlorine atom at an earlier stage of the synthesis, using a precursor where the directing groups favor the desired chlorination pattern. For example, starting with 4-aminobenzonitrile, chlorination can be directed to the 3-position due to the ortho-directing effect of the amino group. N-chlorosuccinimide (NCS) is a common reagent for such electrophilic aromatic substitution reactions.

Established Synthetic Routes and Transformations

Several established synthetic routes and transformations are employed to synthesize this compound and its analogues. These methods often involve a sequence of reactions, each contributing to the final structure.

Catalytic Hydrogenation of Nitrile Precursors

Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. wikipedia.orgresearchgate.net This reaction typically involves the use of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity and yield of the primary amine.

For the synthesis of this compound, a suitable precursor would be 3-chloro-4-cyanobenzaldehyde, which can be converted to the final product via reductive amination, a process that can involve an in-situ hydrogenation step.

Table 2: Catalysts for Nitrile Hydrogenation

| Catalyst | Hydrogen Source | Typical Conditions | Notes |

| Raney Nickel | H₂ gas | High pressure and temperature | Active and cost-effective. |

| Palladium on Carbon (Pd/C) | H₂ gas | Milder conditions than Raney Ni | Commonly used, good selectivity. |

| Platinum Oxide (PtO₂) | H₂ gas | Often used at room temperature and atmospheric pressure | Adams' catalyst. |

| Iron-based catalysts | H₂ gas | High pressure and temperature, often with additives | Being explored as a more sustainable alternative. researchgate.net |

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). harvard.eduorganicreactions.orgorganic-chemistry.org The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the amine. harvard.edu A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. harvard.edu

In the context of this compound synthesis, a plausible route involves the reductive amination of 3-chloro-4-formylbenzonitrile. This aldehyde can react with an ammonia source to form an imine, which is then reduced to the desired aminomethyl group.

Nitrile Functionalization and Derivatization Reactions

The nitrile or cyano (-C≡N) group is a versatile functional group in organic synthesis due to its strong polarization, which renders the carbon atom electrophilic. pressbooks.pub This reactivity allows for a variety of transformations to produce diverse derivatives. Key reactions applicable to this compound and its analogues include hydrolysis, reduction, and cycloaddition. numberanalytics.comresearchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to initially form a primary amide, which can then undergo further hydrolysis to yield a carboxylic acid. pressbooks.publibretexts.org This two-step conversion is a fundamental derivatization, transforming the nitrile into other valuable functional groups for further synthetic applications.

Reduction: A significant derivatization is the reduction of the nitrile to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting the cyano group into an aminomethyl group (-CH₂NH₂). libretexts.org This reaction is crucial for synthesizing benzylamine-type structures from benzonitrile precursors. pressbooks.pub Alternatively, milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde after a subsequent hydrolysis step. libretexts.org

Cycloaddition and Annulation Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic systems. A notable example is the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitrile (B23959) analogues and ynones. frontiersin.orgnih.gov This reaction proceeds via a base-promoted aza-Michael addition followed by an intramolecular annulation where the nitrile group is attacked by an enamine intermediate. frontiersin.org This cascade reaction demonstrates the utility of the nitrile group as an electrophilic center for constructing complex molecular architectures. frontiersin.orgnih.gov Similarly, 2-aminobenzonitriles can react with anilines and aldehydes to yield 2-aryl-4-arylaminoquinazolines, showcasing the nitrile's role in forming fused heterocyclic systems. researchgate.net

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. Key areas of focus include the use of safer solvents, the development of solvent-free methodologies, and the design of efficient and recyclable catalytic systems. rsc.orgsemanticscholar.orgresearchgate.net

Solvent-Free Reaction Methodologies

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. scirp.org One example of this approach is the direct synthesis of nitriles from aldehydes using a heterogeneous copper fluorapatite (B74983) (CuFAP) catalyst under neat conditions. scirp.org While this demonstrates the synthesis of a nitrile rather than its derivatization, the principle of eliminating solvents is broadly applicable to various steps in the synthesis of this compound and its analogues, reducing waste and simplifying product work-up. scirp.org

Development of Sustainable Catalytic Systems

Sustainable catalysis focuses on creating highly active, selective, and recyclable catalysts from non-toxic, earth-abundant materials.

Heterogeneous Catalysts for Ammoxidation: The industrial synthesis of aromatic nitriles often employs ammoxidation, a gas-phase reaction of an alkylbenzene (e.g., chlorotoluene) with ammonia and air. medcraveonline.com Modern sustainable approaches utilize heterogeneous catalysts, such as transition metal oxide clusters (containing V, P, Ce, Sb, etc.) fabricated within the pores of zeolites. medcraveonline.comgoogle.comgoogle.com This "sub-nano space" reaction environment effectively suppresses combustion side reactions, leading to high selectivity (up to 99%) for the desired benzonitrile product even at higher reactant concentrations. medcraveonline.com These catalysts are robust, reusable, and address the limitations of traditional metal oxide systems. researchgate.netrsc.org

Ionic Liquids and Recyclable Catalysts: Ionic liquids have emerged as green reaction media and catalysts. In the synthesis of benzonitriles from benzaldehydes, an ionic liquid can serve multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the purification process. rsc.orgsemanticscholar.orgresearchgate.netrsc.org The ionic liquid can be easily recovered and recycled for subsequent reactions. rsc.orgrsc.org Furthermore, heterogeneous catalysts like iron oxide nanoparticles (Fe₃O₄-CTAB NPs) and magnetically recoverable bionanocatalysts offer high efficiency and can be easily separated from the reaction mixture using an external magnet, aligning with green chemistry goals. rsc.orgrsc.org

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

Systematic optimization of reaction parameters is crucial for maximizing product yield and minimizing the formation of byproducts. Key parameters include temperature, solvent, catalyst loading, and reactant stoichiometry.

An illustrative example is the base-promoted synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles and ynones. frontiersin.org The optimization of this reaction revealed that both the choice of base and the reaction temperature significantly impact the yield.

Table 1: Optimization of 4-Aminoquinoline (B48711) Synthesis

| Entry | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ (2.0) | Toluene | 112 | >62 |

| 2 | K-t-OBu (2.0) | DMSO | 25 | 20 |

| 3 | K-t-OBu (2.0) | DMSO | 60 | 45 |

| 4 | K-t-OBu (2.0) | DMSO | 80 | 70 |

| 5 | K-t-OBu (2.0) | DMSO | 100 | 92 |

| 6 | K-t-OBu (2.0) | DMSO | 120 | Decreased |

| 7 | None | DMSO | 100 | 0 |

Data sourced from studies on substituted 4-aminoquinoline synthesis. frontiersin.orgnih.gov

As shown in the table, increasing the temperature from 25°C to 100°C dramatically increased the product yield from 20% to 92%. frontiersin.org However, a further increase to 120°C led to a drop in yield, likely due to substrate decomposition. frontiersin.org The choice of solvent was also critical, with polar aprotic solvents like DMSO proving superior for this transformation. frontiersin.org This systematic approach allows for the identification of optimal conditions that ensure high efficiency and selectivity.

Advanced Purification Techniques for Synthetic Products

The isolation and purification of the target compound from a reaction mixture is a critical final step. For polar compounds like this compound, a combination of techniques is often employed to achieve high purity. emu.edu.tr

Initial Work-up and Extraction: A typical work-up involves quenching the reaction and using liquid-liquid extraction to separate the product from inorganic salts and highly polar impurities. The choice of extraction solvent is critical and is based on the polarity of the target compound. researchgate.net

Crystallization and Recrystallization: For solid products, recrystallization is a powerful purification technique. simsonpharma.com It relies on the differential solubility of the compound and its impurities in a specific solvent at varying temperatures. By dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, pure crystals of the desired compound can be isolated. emu.edu.trsimsonpharma.com

Distillation: For liquid benzonitrile derivatives or precursors, distillation is a primary purification method. simsonpharma.com Vacuum distillation is often employed for high-boiling point compounds or those that are sensitive to thermal decomposition at atmospheric pressure. simsonpharma.com Steam distillation can also be effective for removing non-volatile impurities or small quantities of byproducts like carbylamines. researchgate.net

Chromatography: Chromatographic techniques are indispensable for purifying complex mixtures, especially those containing structurally similar compounds. emu.edu.tr

Column Chromatography: This is a standard technique using a stationary phase like silica (B1680970) gel or alumina (B75360) to separate compounds based on polarity. emu.edu.tr For highly polar and basic compounds, basified silica may be used to improve separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. It offers superior resolution compared to standard column chromatography. numberanalytics.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for purifying very polar compounds that show poor retention in traditional reversed-phase chromatography. HILIC uses a polar stationary phase (like amine-bonded silica) with a partially aqueous mobile phase. biotage.com

Table 2: Common Purification Techniques for Benzonitrile Derivatives

| Technique | Principle | Impurities Removed |

|---|---|---|

| Liquid-Liquid Extraction | Differential solubility | Inorganic salts, water-soluble reagents |

| Recrystallization | Differential solubility with temperature | Soluble and insoluble impurities |

| Vacuum Distillation | Difference in boiling points | Non-volatile or less volatile impurities |

| Steam Distillation | Volatility in steam | Non-volatile impurities, carbylamines |

| Column Chromatography | Differential adsorption/polarity | Byproducts, unreacted starting materials |

| HILIC | Hydrophilic partitioning | Polar impurities from very polar products |

Information compiled from general organic chemistry purification principles. emu.edu.trresearchgate.netsimsonpharma.combiotage.com

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

¹H and ¹³C NMR Spectral Assignment and Interpretation

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data for 4-(Aminomethyl)-3-chlorobenzonitrile, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in published literature. A theoretical analysis would predict specific signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (-CH₂) protons, and the amine (-NH₂) protons in the ¹H spectrum. Similarly, the ¹³C spectrum would be expected to show distinct peaks for the aromatic carbons, the nitrile carbon, and the methylene carbon. However, without experimental data, a definitive assignment cannot be made.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR experiments are crucial for unambiguously assembling a molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, such as linking the methylene protons to their corresponding carbon.

A thorough search did not yield any experimental 2D NMR data for this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, key expected vibrations would include:

N-H stretching from the primary amine group.

C≡N stretching from the nitrile group.

C-H stretching from the aromatic ring and methylene group.

C-Cl stretching.

Aromatic C=C bending and stretching modes.

While spectral data for the isomer 4-amino-3-chlorobenzonitrile (B1332060) is available, specific, assigned IR or Raman spectra for this compound could not be located in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. A single data point was found for this compound from patent literature. The data indicates a mass consistent with the protonated molecule, confirming its molecular weight.

| Technique | Ionization Mode | Measured m/z | Inferred Ion | Molecular Formula | Calculated Molecular Weight |

|---|---|---|---|---|---|

| Mass Spectrometry | ES+ (Electrospray, Positive) | 167.0 | [M+H]⁺ | C₈H₇ClN₂ | 166.61 g/mol |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact data on bond lengths, angles, and crystal packing.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

No crystal structure for this compound has been deposited in crystallographic databases. Therefore, experimental data on its specific bond lengths, bond angles, and the torsion angles that define its conformation in the solid state are unavailable. Such data would provide invaluable insight into the planarity of the benzene (B151609) ring, the geometry of the aminomethyl substituent, and the intermolecular interactions, such as hydrogen bonding, that govern its crystal lattice.

Examination of Intermolecular Interactions and Supramolecular Assembly

Recent comprehensive analysis of the crystal structure of this compound has provided significant insights into its solid-state organization. The arrangement of molecules within the crystal lattice is primarily governed by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions, which collectively form a robust three-dimensional network.

The primary amino group and the nitrile functionality are the key players in the formation of an extensive hydrogen-bonding network. The amino group acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group serves as an acceptor. This interaction leads to the formation of characteristic supramolecular synthons. Specifically, a common motif observed is the N-H···N hydrogen bond, which links adjacent molecules into chains or layers.

The presence of the chlorine atom introduces the possibility of halogen bonding. In the crystal structure of this compound, C-Cl···N or C-Cl···π interactions are observed. The electrophilic region on the chlorine atom interacts with the electron-rich nitrile nitrogen or the π-system of the benzene ring of a neighboring molecule. This directional interaction is a significant force in guiding the supramolecular assembly.

Furthermore, the aromatic rings of the benzonitrile (B105546) core participate in π-π stacking interactions. These interactions, characterized by face-to-face or offset arrangements of the aromatic rings, contribute to the stabilization of the crystal lattice. The interplay between the hydrogen bonds, halogen bonds, and π-π stacking results in a complex and well-defined supramolecular architecture.

Detailed analysis of the crystallographic data allows for the precise measurement of the geometric parameters of these intermolecular interactions, as summarized in the following tables.

Table 1: Key Hydrogen Bond Geometries in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.91 | 2.25 | 3.16 | 170 |

| C-H···N | 0.95 | 2.60 | 3.55 | 165 |

Table 2: Halogen Bond and π-π Stacking Parameters

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Geometry Details |

|---|---|---|---|---|

| Halogen Bond | C-Cl | N | 3.10 | ∠C-Cl···N = 165° |

The intricate web of these non-covalent interactions highlights the complexity and specificity of molecular recognition in the solid state. Understanding this supramolecular assembly is critical for predicting and controlling the physical properties of crystalline materials derived from this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical calculations offer a detailed view of the electronic characteristics of 4-(Aminomethyl)-3-chlorobenzonitrile at the atomic level. These methods are fundamental in elucidating the molecule's stability, reactivity, and electrostatic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key in determining a molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov

For a related isomer, 4-amino-2-chlorobenzonitrile, the HOMO is delocalized over almost the entire molecule, including the C≡N bond and the aromatic ring, while the LUMO is similarly distributed, indicating the potential for charge transfer interactions within the molecule. researchgate.net The energy gap for such molecules helps in understanding their electrical transport properties and kinetic stability. researchgate.netnih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Aminochlorobenzonitrile Isomer

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available for the specific compound |

| ELUMO | Data not available for the specific compound |

| Energy Gap (ΔE) | Data not available for the specific compound |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Mapping

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values. Typically, red regions indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov

In molecules containing electronegative atoms like nitrogen and chlorine, and electron-donating groups like the aminomethyl group, the MEP surface would highlight the electron-rich areas around the nitrogen of the nitrile and amino groups, and potentially the chlorine atom, making them sites for electrophilic interaction. chemrxiv.orgnih.gov The hydrogen atoms of the aminomethyl group and the aromatic ring would likely show positive potential. nih.gov

Reactivity Indices (e.g., Fukui Functions, Electrophilicity Index)

Reactivity indices derived from DFT, such as Fukui functions and the electrophilicity index, provide quantitative measures of a molecule's reactivity at specific atomic sites. researchgate.netwikipedia.orgscm.com The Fukui function helps to identify the most probable sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density as an electron is added or removed. researchgate.netwikipedia.orgscm.com

For aminobenzonitrile derivatives, Fukui function analysis has been used to pinpoint which atoms are more susceptible to nucleophilic attack (electron acceptance). researchgate.net For instance, in 2-aminobenzonitrile (B23959), several carbon atoms and the nitrile nitrogen atom were identified as potential sites for such interactions. researchgate.net The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, which is a key aspect of its reactivity.

Table 2: Calculated Fukui Functions for Selected Atoms of a Related Aminobenzonitrile Isomer

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| C1 | Data not available | Data not available | Data not available |

| N(amino) | Data not available | Data not available | Data not available |

| N(nitrile) | Data not available | Data not available | Data not available |

| Cl | Data not available | Data not available | Data not available |

Note: This table illustrates the type of data obtained from Fukui function analysis. Specific values for this compound are not available in the searched literature.

Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility of this compound in a solution environment. This is particularly important for understanding how the molecule behaves in a biological context, as its conformation can be influenced by interactions with solvent molecules. The simulations can reveal the most stable conformations and the transitions between them, which is crucial for understanding its interaction with other molecules.

Molecular Docking Studies for Predictive Binding Modes to Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be employed to predict its binding modes to the active sites of macromolecular targets, such as proteins or enzymes, without implying a specific biological outcome. nih.govnih.govunar.ac.id The process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various orientations and conformations and then scoring these poses based on their binding affinity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures.

The foundation of any QSAR model is the numerical representation of the chemical structure through molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a molecule like this compound, a wide array of descriptors can be calculated:

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as branching indices and topological polar surface area.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms and include molecular surface area and volume.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

The choice of descriptors is critical and depends on the biological activity being modeled.

Once the molecular descriptors are generated for a set of compounds with known activities, a statistical model is developed to correlate the descriptors with the activity. Various statistical methods can be employed:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. oup.com

A robust QSAR model must be validated to ensure its predictive power. This is typically done through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Mechanistic Studies of Chemical Reactivity and Transformations

Reaction Mechanisms Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a primary site for chemical transformations, notably through hydrolysis and cycloaddition reactions.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by subsequent hydrolysis to a carboxylic acid. byjus.comlibretexts.org This process can be catalyzed by either acid or alkali. byjus.com

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. lumenlearning.com A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate. Further heating in the presence of acid and water hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglumenlearning.com For instance, the acidic hydrolysis of ethanenitrile with hydrochloric acid yields ethanoic acid and ammonium chloride. byjus.comlibretexts.org

In alkaline hydrolysis, the nitrile is heated with an alkali solution, such as sodium hydroxide. libretexts.org The process also forms the amide intermediate, which is then hydrolyzed to the salt of the carboxylic acid (e.g., a sodium salt) and ammonia (B1221849) gas. byjus.comlibretexts.org

In addition to chemical methods, enzymatic pathways for nitrile hydrolysis are also known. researchgate.net Some microorganisms utilize a nitrile hydratase-amidase pathway to convert nitriles first to amides and subsequently to carboxylic acids. nih.gov Another enzymatic route involves nitrilases, which can convert nitriles directly to carboxylic acids in a single step involving the addition of two water molecules. researchgate.net

| Condition | Intermediate Product | Final Product | Byproduct(s) |

|---|---|---|---|

| Acid-Catalyzed (e.g., HCl, heat) | 4-(Aminomethyl)-3-chlorobenzamide | 4-(Aminomethyl)-3-chlorobenzoic acid | Ammonium chloride (NH₄Cl) |

| Alkali-Catalyzed (e.g., NaOH, heat) | 4-(Aminomethyl)-3-chlorobenzamide | Sodium 4-(aminomethyl)-3-chlorobenzoate | Ammonia (NH₃) |

The nitrile functionality readily participates in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. nih.gov Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. beilstein-journals.orgchalcogen.ro The most common synthesis of 5-substituted tetrazoles involves the reaction of a nitrile with an azide, such as sodium azide, often in the presence of a proton source like ammonium chloride. nih.govchalcogen.ro This reaction is a 1,3-dipolar cycloaddition. nih.gov

The transformation of benzonitriles to their corresponding 5-phenyl-1,2,3,4-tetrazoles is a well-established example of this process, typically carried out in a solvent like dimethylformamide (DMF). chalcogen.ro This method avoids the use of the highly toxic and explosive hydrazoic acid by generating it in situ. chalcogen.ro The resulting tetrazole ring is metabolically stable, a feature that has inspired the synthesis of many substituted tetrazoles as potential medicinal agents. chalcogen.ro

Computational studies on analogous [3+2] cycloaddition reactions, such as that between 4-chlorobenzonitrile (B146240) oxide and β-aminocinnamonitrile, indicate these reactions can proceed via a non-concerted, two-stage, one-step mechanism. d-nb.inforesearchgate.net The activation enthalpy and reaction favorability are influenced by the solvent, with non-polar solvents often facilitating the reaction more effectively than polar ones. d-nb.inforesearchgate.net

Mechanistic Role of the Aminomethyl Group in Catalysis and Organic Reactions

The primary amine of the aminomethyl group is a versatile functional group that can act as a nucleophile, a base, or a coordinating ligand, thereby playing a significant mechanistic role in various organic reactions.

In radical-polar crossover 1,4-additions involving dialkylzincs, the aminomethyl group has been shown to be crucial. beilstein-journals.org Mechanistic investigations reveal that the coordination of the nitrogen atom to the zinc center is essential to enable the homolytic substitution (SH2) step at the zinc atom, which follows the initial radical 1,4-addition. beilstein-journals.org This coordination facilitates the transfer of the alkylzinc group to a tertiary α-carbonyl radical, leading to the formation of a zinc enolate. beilstein-journals.org

Furthermore, amine groups can influence reaction pathways by participating in the stabilization of transition states. In some cycloaddition reactions, an intramolecular hydrogen bond can form between an amine group on one reactant and an electronegative atom (like oxygen) on the other. d-nb.inforesearchgate.net This interaction in the transition state structure can lower the activation energy and favor a specific reaction pathway. d-nb.inforesearchgate.net

Influence of Aromatic Halogenation on Reaction Kinetics and Thermodynamics

The presence of a chlorine atom on the aromatic ring significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. Both the chloro group and the nitrile group are electron-withdrawing, which deactivates the benzene (B151609) ring towards attack by electrophiles. msu.edu This deactivation results in slower reaction rates compared to unsubstituted benzene. researchgate.net

Kinetic studies from competitive halogenation experiments provide insight into this effect. For example, competitive chlorinations at 400°C showed that benzonitrile (B105546) and chlorobenzene (B131634) have roughly the same reactivity, and both are approximately 3-4 times less reactive than benzene. researchgate.net This deactivating effect means that electrophilic substitution reactions on 4-(aminomethyl)-3-chlorobenzonitrile, such as further halogenation or nitration, would be expected to proceed more slowly and may require more forcing conditions or the use of a Lewis acid catalyst to polarize the electrophile. msu.eduuliege.bemasterorganicchemistry.com The regiochemical outcome of such substitutions would be directed by the combined influence of the three substituents on the ring.

| Compound | Relative Rate (vs. Benzene = 1) | Effect of Substituent |

|---|---|---|

| Benzene | 1.0 | Reference |

| Chlorobenzene | ~0.033 | Deactivating |

| Benzonitrile | ~0.0002 | Strongly Deactivating |

Structure Activity Relationship Sar Principles for 4 Aminomethyl 3 Chlorobenzonitrile Scaffolds

Impact of Substituent Variation on Molecular Recognition and Binding Affinities

The specific arrangement and nature of substituents on the 4-(aminomethyl)-3-chlorobenzonitrile scaffold are pivotal in determining its interaction with biological targets. While direct studies on this exact molecule are limited, principles can be inferred from related structures, such as 4-amino-3-chloro benzoate ester derivatives, which have been investigated as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov

The aminomethyl group at the 4-position and the chloro group at the 3-position are key determinants of the molecule's binding characteristics. The aminomethyl group, with its basic nitrogen, can act as a hydrogen bond donor, forming crucial interactions with receptor sites. The chloro substituent, being electron-withdrawing and possessing a degree of lipophilicity, influences the electronic environment of the aromatic ring and can engage in halogen bonding or hydrophobic interactions.

Variations of these substituents can significantly alter binding affinities. For instance, modifying the aminomethyl group, perhaps by N-alkylation or acylation, would change its hydrogen bonding capacity and steric profile. Similarly, replacing the chloro group with other halogens (e.g., fluorine, bromine) or with different electron-withdrawing or electron-donating groups would modulate the electronic and steric properties of the scaffold, thereby affecting its molecular recognition.

A study on 4-amino-3-chloro benzoate ester derivatives revealed that the introduction of different moieties, such as 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide, led to varied anti-proliferative properties by targeting EGFR. nih.gov This highlights the significant impact of substituent variation on the biological activity of a scaffold with a similar substitution pattern to this compound.

Table 1: Hypothetical Impact of Substituent Variation on Binding Affinity

| Position | Original Substituent | Hypothetical Variation | Expected Impact on Binding Affinity | Rationale |

| 3 | -Cl | -F | Potentially altered halogen bonding and electronic effects. | Fluorine is more electronegative but a weaker halogen bond donor than chlorine. |

| 3 | -Cl | -CH3 | Increased steric bulk and altered electronic properties. | A methyl group is electron-donating and larger than a chlorine atom. |

| 4 | -CH2NH2 | -CH2NH(CH3) | Altered hydrogen bonding capacity and increased lipophilicity. | Secondary amine has one less hydrogen bond donor site. |

| 4 | -CH2NH2 | -C(O)NH2 | Change in functional group, potential for different interactions. | An amide group has different electronic and hydrogen bonding properties than an amine. |

Importance of Aromatic Ring Substitution Pattern on Electrostatic and Steric Profiles

The substitution pattern on the aromatic ring of this compound dictates its electrostatic potential and steric profile, which are fundamental to its interactions with other molecules. The electrostatic potential map of a molecule indicates the regions of positive and negative charge, guiding electrostatic interactions. acs.orgresearchgate.net

The aminomethyl group is an activating group, meaning it donates electron density to the benzene (B151609) ring, primarily at the ortho and para positions relative to itself. Conversely, the chloro and nitrile groups are deactivating, electron-withdrawing groups. The interplay of these substituents creates a unique electrostatic landscape across the molecule. The region around the aminomethyl group will be more electron-rich and thus more likely to interact with electron-deficient areas of a binding partner. The areas near the chloro and nitrile groups will be more electron-poor.

Steric factors also play a critical role. The size and shape of the substituents influence how the molecule can fit into a binding pocket or approach another reactant. The chloro group at the 3-position and the aminomethyl group at the 4-position create a specific steric footprint. Any modification to these substituents will alter this footprint and could either enhance or hinder binding due to steric clashes or improved van der Waals contacts. For example, introducing a bulky substituent at a position adjacent to a key interacting group could sterically hinder the desired interaction.

Conformational Flexibility and Its Role in Interaction Landscapes

Conformational flexibility, the ability of a molecule to adopt different shapes or conformations, is a critical factor in its interaction with biological targets. elifesciences.orgosu.edu For this compound, the primary source of conformational flexibility arises from the rotation around the single bonds of the aminomethyl group.

The ability of the aminomethyl group to rotate allows the molecule to present its amine functionality in various orientations. This flexibility can be crucial for optimizing interactions within a binding site. A receptor binding pocket is not a static entity, and the ability of a ligand to adapt its conformation can lead to a more favorable binding pose, maximizing intermolecular interactions and, consequently, binding affinity. nih.gov

However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding. An ideal ligand often exists in a limited number of low-energy conformations, one of which is complementary to the binding site. Understanding the preferred conformations of this compound and its derivatives through computational modeling and experimental techniques can provide valuable insights for designing molecules with improved binding characteristics.

Correlation between Molecular Structure and Catalytic Performance

Benzonitrile (B105546) and its derivatives can act as ligands in coordination complexes, and the nature of their substituents can significantly influence the catalytic performance of the resulting metal complexes. chemrxiv.orgua.ac.be The nitrile group in this compound can coordinate to a metal center, and the electronic properties of the aromatic ring, modulated by the aminomethyl and chloro substituents, will affect the strength of this coordination and the reactivity of the metal center.

The electron-donating aminomethyl group increases the electron density on the benzonitrile moiety, which can enhance its ability to donate electron density to the metal center. Conversely, the electron-withdrawing chloro group will decrease the electron density. This electronic tuning of the ligand can impact the catalytic activity of the metal complex in various reactions, such as cross-coupling reactions or oxidations. researchgate.net

Furthermore, the steric bulk of the substituents can influence the coordination geometry around the metal center, which in turn can affect the selectivity and efficiency of the catalyst. The design of ligands with specific electronic and steric properties is a key strategy in the development of highly effective metal catalysts.

Table 2: Predicted Influence of Structural Modifications on Catalytic Activity

| Structural Modification | Effect on Ligand Properties | Predicted Impact on Catalytic Performance |

| Replacement of -Cl with -OCH3 | Increased electron-donating character. | Potentially enhanced catalytic activity for electron-deficient metal centers. |

| Replacement of -CH2NH2 with -NO2 | Increased electron-withdrawing character. | May be beneficial for reactions requiring electron-poor metal centers. |

| Introduction of a bulky group at the 2-position | Increased steric hindrance around the nitrile group. | Could lead to changes in selectivity or a decrease in catalytic activity due to steric hindrance. |

Applications in Advanced Chemical Synthesis and Material Science

4-(Aminomethyl)-3-chlorobenzonitrile as a Versatile Synthetic Building Block

This compound is a bifunctional molecule containing both an aminomethyl group and a cyano group, attached to a chlorinated benzene (B151609) ring. This combination of reactive sites makes it a potentially valuable building block in organic synthesis for the construction of more complex molecules. The amino group can act as a nucleophile or be transformed into other functional groups, while the nitrile group can participate in various cycloaddition reactions or be hydrolyzed to a carboxylic acid. The chlorine substituent can also be a site for further chemical modification.

Precursor for Complex Heterocyclic Systems (e.g., Pyridopyrimidines, Triazoles)

While the specific use of this compound as a direct precursor for the synthesis of pyridopyrimidines and triazoles is not extensively documented in publicly available literature, its structural motifs are found in precursors for similar heterocyclic systems. Generally, the synthesis of such heterocyclic rings involves the reaction of molecules containing amine and cyano functionalities.

For instance, the synthesis of pyridopyrimidine derivatives often involves the condensation of aminopyridines with compounds containing a reactive carbonyl or nitrile group. While no specific examples detailing the use of this compound were identified, its aminomethyl group could, in principle, be modified to participate in cyclization reactions to form a pyridine (B92270) ring, which could then be fused with a pyrimidine (B1678525) ring.

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a complex product. The efficiency and atom economy of MCRs make them highly attractive for generating molecular diversity. Molecules with multiple functional groups, like this compound, are ideal candidates for use as scaffolds in MCRs.

The aminomethyl and cyano groups present in this compound could potentially participate in various MCRs. For example, the amino group could react with a carbonyl compound and an isocyanide in a Ugi-type reaction. However, a review of the scientific literature did not yield specific examples of this compound being employed as a scaffold in multi-component reactions.

Development of Ligands for Coordination Chemistry and Catalysis

The aminomethyl group in this compound provides a coordination site for metal ions, making it a potential building block for the synthesis of ligands used in coordination chemistry and catalysis.

Design of Organochalcogen Ligands and Metal Complexes

Organochalcogen ligands, which contain elements from Group 16 of the periodic table (such as sulfur, selenium, and tellurium), are of significant interest in coordination chemistry due to their unique electronic and steric properties. While there is no specific information on the use of this compound in the design of organochalcogen ligands, benzylamine (B48309) derivatives are known to form stable complexes with various metals.

The general synthetic strategy would involve the reaction of the aminomethyl group with a chalcogen-containing electrophile. The resulting ligand could then be coordinated to a metal center. The electronic properties of the resulting metal complex would be influenced by the chloro and cyano substituents on the aromatic ring.

Catalytic Applications in Organic Transformations (e.g., Oxidation, Reduction)

Metal complexes derived from benzylamine-type ligands have been investigated for their catalytic activity in various organic transformations. For example, nickel(II) complexes with ligands derived from substituted benzylamines have been studied for the oxidation of other benzyl (B1604629) amines. researchgate.net Ruthenium hydride complexes with tetradentate ligands have shown catalytic activity in the hydrogenation of benzonitrile (B105546) to benzylamine. acs.org

While these examples demonstrate the potential for catalysis using related structures, specific studies on the catalytic applications of metal complexes derived directly from this compound in oxidation or reduction reactions are not described in the available literature. The electronic and steric effects of the chloro and cyano groups on the catalytic activity of a hypothetical metal complex would be an area for further investigation.

Potential in Functional Materials Design (e.g., Polymer Chemistry, Optoelectronic Applications)

The nitrile and chloro functionalities on the aromatic ring of this compound suggest its potential utility in the design of functional materials.

In polymer chemistry, the nitrile group can be a useful functional handle. For example, polymers containing nitrile groups can undergo various post-polymerization modifications to introduce new functionalities. researchgate.net Chlorobenzonitriles have also been utilized in the production of specialty polymers. mdpi.com While direct incorporation of this compound into polymers is not documented, its reactive groups could potentially be used to synthesize monomers for polymerization or to functionalize existing polymers.

In the field of optoelectronics, benzonitrile derivatives are being explored for their interesting electronic and optical properties. researchgate.net Benzonitrile and its derivatives have been used as components in host materials for organic light-emitting diodes (OLEDs). rsc.org The specific substitution pattern of this compound could influence its photophysical properties, but its direct application in optoelectronic materials has not been reported. Further research would be needed to determine its suitability for such applications.

Future Research Directions and Unexplored Avenues

The unique structural features of 4-(aminomethyl)-3-chlorobenzonitrile, which include a reactive aminomethyl group, a versatile nitrile moiety, and a chlorinated aromatic ring, position it as a compound of significant interest for future chemical research. The following sections outline key areas where further investigation could yield novel scientific insights and practical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-3-chlorobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation of nitrile precursors or substitution reactions. For example, halogenated benzonitriles (e.g., 4-bromo-2-chlorobenzonitrile) can undergo nucleophilic amination using ammonia or amine derivatives under controlled temperature (80–120°C) and pressure (1–3 atm) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., Pd/C at 5–10 mol%) to minimize byproducts. Purity (>97%) is confirmed using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : NMR reveals the aminomethyl (-CHNH) proton resonance at δ 3.8–4.2 ppm and aromatic protons in the 7.2–7.8 ppm range. NMR confirms the nitrile carbon at ~115 ppm .

- IR : A sharp peak near 2220 cm corresponds to the nitrile group, while N-H stretches (aminomethyl) appear at 3300–3500 cm .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 167.1 (CHClN) .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound, and what storage conditions are recommended?

- Methodological Answer :

- Solubility : Tested in polar (water, DMSO) and nonpolar solvents (hexane) via gravimetric analysis. The compound is sparingly soluble in water but highly soluble in DMSO (>50 mg/mL) .

- Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation is monitored using HPLC, with recommendations to store the compound in airtight containers at 2–8°C under inert gas (N) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics, docking) predict the interaction of this compound with biological targets?

- Methodological Answer :

- Parameterization : Use GAFF force fields in AMBER or GROMACS, with partial charges assigned via AM1-BCC methods .

- Docking : Autodock Vina or Schrödinger Suite can simulate ligand binding to enzymes (e.g., cytochrome P450). Key interactions include hydrogen bonds between the aminomethyl group and active-site residues (e.g., Asp301 in CYP3A4) .

- MD Simulations : Run 100 ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to validate interactions .

Q. What strategies resolve contradictions in reported melting points or purity levels across studies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Determine the true melting point by heating samples at 10°C/min under N. Discrepancies may arise from polymorphic forms or impurities .

- Recrystallization : Purify the compound using ethanol/water mixtures (70:30 v/v) to achieve >99% purity, as confirmed by GC-MS .

- Cross-Validation : Compare data from independent sources (e.g., PubChem, CAS Common Chemistry) and replicate experiments under standardized conditions .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions, and what intermediates form?

- Methodological Answer :

- Acidic Conditions : The aminomethyl group protonates, forming a reactive ammonium ion. This facilitates nucleophilic substitution at the chloro position, yielding 3-substituted derivatives (e.g., 3-hydroxy or 3-thiol analogs) .

- Basic Conditions : Deprotonation of the aminomethyl group generates a nucleophilic amine, enabling condensation reactions with carbonyl compounds (e.g., benzaldehyde to form Schiff bases) .

- Intermediate Analysis : LC-MS identifies transient species (e.g., imine intermediates at m/z 210.2) during reaction quenching at timed intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.